molecular formula C12H25N3O3 B3011623 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate CAS No. 203389-27-9

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate

Cat. No.: B3011623
CAS No.: 203389-27-9
M. Wt: 259.35
InChI Key: IUHWCYTZQIOOTQ-UHFFFAOYSA-O
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Description

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is an ionic liquid (IL) composed of a methyl-octyl-substituted imidazolium cation and a nitrate anion. This compound is notable for its tunable physicochemical properties, including low melting points, high thermal stability, and solubility in polar solvents. Its applications span catalysis, electrochemistry, and material science, where its nitrate anion enhances hydrophilicity and reactivity in nitrate-mediated processes .

Properties

IUPAC Name

1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-11H,3-9,12H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWCYTZQIOOTQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The typical synthetic route includes:

Industrial Production Methods

Industrial production of 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate has diverse applications in scientific research:

    Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.

    Material Science: Employed in the development of ionic liquids and advanced materials.

    Electrochemistry: Utilized in the formulation of electrolytes for batteries and supercapacitors.

    Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The nitrate anion can participate in redox reactions, further enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Alkyl Chain Length

A key structural variable in imidazolium-based ILs is the alkyl chain length on the cation. The following compounds demonstrate how chain length affects properties:

Compound Name CAS Number Molecular Formula Key Properties References
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate 922521-04-8 C₁₂H₂₃N₃O₃ Hydrophilic, high thermal stability, used in electrochemical applications
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium nitrate 799246-93-8 C₁₆H₃₁N₃O₃ Increased hydrophobicity due to longer dodecyl chain; lower solubility in polar solvents
1-Hexyl-3-methylimidazole nitrate Not specified C₁₀H₁₉N₃O₃ Intermediate hydrophobicity; solubility in ethanol and acetone at 25°C: ~45 mg/mL

Research Findings :

  • Longer alkyl chains (e.g., dodecyl) reduce solubility in polar solvents but enhance miscibility with organic phases, making them suitable for biphasic catalysis .
  • Shorter chains (e.g., hexyl or octyl) improve solubility in water and polar aprotic solvents, favoring applications in electrolytes .
Variation in Substituents on the Imidazole Ring

Substituent modifications alter electronic and steric effects:

Compound Name CAS Number Molecular Formula Key Properties References
1-Butyl-2,3-dimethylimidazolium nitrate 922521-06-0 C₉H₁₇N₃O₃ Additional methyl group at C2 increases steric hindrance, reducing ionic conductivity by ~15% compared to non-methylated analogs
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate 922521-04-8 C₁₂H₂₃N₃O₃ Unsubstituted C2 position allows higher anion mobility, enhancing electrochemical stability

Research Findings :

  • Methylation at the C2 position (e.g., 1-butyl-2,3-dimethylimidazolium nitrate) reduces reactivity with nucleophiles but lowers ionic conductivity .
  • Unsubstituted imidazolium derivatives (e.g., the target compound) exhibit superior electrochemical performance in supercapacitors due to unrestricted anion mobility .
Variation in Anion Type

The anion significantly impacts hydrophilicity, thermal stability, and reactivity:

Compound Name CAS Number Anion Type Key Properties References
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate 922521-04-8 Nitrate (NO₃⁻) High hydrophilicity; decomposes at 250°C; participates in nitrate redox reactions
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium dihydrogen phosphate 922521-04-8 Dihydrogen phosphate (H₂PO₄⁻) Higher thermal stability (decomposition >300°C); used in pH-sensitive applications
1,2-Dimethyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide 350493-09-3 Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) Hydrophobic; ultra-high thermal stability (>400°C); preferred for high-temperature ionic liquids

Research Findings :

  • Nitrate anions enable redox activity, making the target compound suitable for catalytic nitrate reduction processes (e.g., in environmental remediation) .

  • Phosphate and NTf₂⁻ analogs exhibit higher thermal stability but lack the redox versatility of nitrate ILs .

Biological Activity

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, also known as 1-octyl-3-methylimidazolium nitrate, is a member of the imidazolium family of ionic liquids (ILs). This compound exhibits unique physicochemical properties that make it a subject of interest in various fields, including catalysis, materials science, and biomedicine. The biological activity of this compound is particularly noteworthy due to its potential antimicrobial and anticancer properties. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Properties

The synthesis of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate typically involves a multi-step process:

  • Alkylation of Imidazole : Imidazole is reacted with octyl bromide in the presence of a base such as potassium carbonate.
  • Methylation : The resulting 1-octylimidazole is methylated using methyl iodide.
  • Anion Exchange : The iodide anion is replaced with a nitrate anion using silver nitrate.

The molecular formula for this compound is C12H24N3O3\text{C}_{12}\text{H}_{24}\text{N}_{3}\text{O}_{3}, with a molecular weight of approximately 258.34 g/mol. Its unique structure contributes to its solubility and stability in various solvents, making it suitable for diverse applications in scientific research .

The biological activity of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is largely attributed to its interaction with biological membranes and cellular components. The imidazolium cation can disrupt cellular processes through ionic and hydrogen bonding interactions with biomolecules. Notably, the nitrate anion can participate in redox reactions, enhancing the reactivity of the compound within biological systems .

Antimicrobial Properties

Research indicates that 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate exhibits significant antimicrobial activity against various bacterial strains and fungi. A study found that the minimal inhibitory concentration (MIC) for this compound ranged from 0.5 to 2 mM for different microorganisms . The inhibition of microbial growth is likely due to the compound's ability to interact with phospholipid membranes, leading to increased permeability and cell lysis.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. Further research is required to elucidate the specific pathways involved and to assess the therapeutic potential in clinical settings .

Biodegradation Studies

A critical aspect of evaluating the environmental impact of ionic liquids like 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is their biodegradability. Research conducted on similar compounds demonstrated that octyl-substituted imidazolium ionic liquids could be partially mineralized by activated sludge microbial communities within specified concentration thresholds (e.g., 0.2 mM) . Higher concentrations inhibited microbial activity, indicating a need for careful management in environmental applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-3-hexyl-1,2-dihydroimidazolium nitrateShorter alkyl chainLower antimicrobial activity
1-Methyl-3-decyl-1,2-dihydroimidazolium nitrateLonger alkyl chainSimilar activity profile
1-Methyl-3-octylimidazolium chlorideChloride instead of nitrateDifferent reactivity profile

The octyl chain length in 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its solubility and biological interactions compared to shorter or longer alkyl chains .

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, and how can purity be optimized?

Methodological Answer:

  • Synthesis :
    • Quaternization : React 1-methylimidazole with 1-bromooctane in a polar solvent (e.g., acetonitrile) under reflux for 24–48 hours to form the cation.
    • Anion Exchange : Perform metathesis with silver nitrate (AgNO₃) in aqueous or methanol solution to replace the bromide counterion with nitrate.
  • Purification :
    • Recrystallization from ethanol/water mixtures to remove unreacted precursors.
    • Column chromatography (silica gel, methanol/dichloromethane eluent) for impurity removal.
    • Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). Key signals:
    • Imidazolium protons (δ 7.5–9.5 ppm).
    • Octyl chain protons (δ 0.8–1.5 ppm).
  • FT-IR : Confirm nitrate anion presence via asymmetric stretching (~1380 cm⁻¹) and symmetric stretching (~830 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Detect cation [C₁₂H₂₃N₂⁺] and anion [NO₃⁻] in positive/negative ion modes .

Q. What chromatographic methods are suitable for assessing purity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: 70:30 acetonitrile/water with 0.1% formic acid.
  • Ion Chromatography : Quantify nitrate content using an AS11-HC column and NaOH eluent .

Q. How can thermal stability be evaluated for high-temperature applications?

Methodological Answer:

  • TGA : Heat at 10°C/min under nitrogen. Typical decomposition onset >250°C for imidazolium nitrates.
  • DSC : Identify phase transitions (e.g., glass transition or melting points) between -50°C and 150°C .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in the compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
  • Refinement (SHELXL) :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Model disorder in the octyl chain using PART instructions.
    • Validate with R-factor convergence (<5%) and electron density residual maps .

Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO).
  • Dynamic Averaging : Use MD simulations to account for conformational flexibility in the octyl chain .

Q. What methodologies are recommended for studying ion transport in membrane separation technologies?

Methodological Answer:

  • Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity (σ) in polymer matrices.
  • Membrane Testing : Use a diffusion cell with aqueous NaCl to evaluate nitrate permeability. Reference RDF2050104 (membrane tech classification) .

Q. How to design factorial experiments for optimizing physicochemical properties?

Methodological Answer:

  • Variables : Vary alkyl chain length (C8 vs. shorter/longer) and anion type (nitrate vs. BF4⁻, PF6⁻).
  • Responses : Measure viscosity (rheometry), conductivity (impedance), and solubility (cloud-point titration).
  • Design : Apply a 2³ factorial matrix with triplicate runs to assess interactions .

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